IUPAC name for 3-[3-(trifluoromethyl)phenyl]benzonitrile and its synonyms
IUPAC name for 3-[3-(trifluoromethyl)phenyl]benzonitrile and its synonyms
An Application Scientist’s Guide to 3-[3-(trifluoromethyl)phenyl]benzonitrile: Nomenclature, Synthesis, and Medicinal Applications
As drug discovery programs increasingly rely on privileged scaffolds to navigate complex biological targets, substituted biphenyls have emerged as foundational building blocks. Among these, 3-[3-(trifluoromethyl)phenyl]benzonitrile stands out due to its unique combination of metabolic stability, lipophilicity, and hydrogen-bonding potential.
This technical whitepaper provides an in-depth analysis of this molecule, covering its strict IUPAC nomenclature, physicochemical profiling, and a field-proven, self-validating synthetic methodology grounded in mechanistic causality.
Structural Identity and Nomenclature
Understanding the precise nomenclature of biphenyl systems is critical for regulatory documentation and database querying. The molecule consists of two benzene rings connected by a single carbon-carbon bond, with two distinct meta-substituents.
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Principal Functional Group: According to IUPAC nomenclature rules, the nitrile group (-C≡N) takes precedence over the halogenated alkyl group (-CF₃). Therefore, the benzene ring bearing the nitrile group is designated as the primary ring (unprimed numbers), and the nitrile carbon is attached at position 3.
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Substituent Ring: The secondary ring (primed numbers) bears the trifluoromethyl group at the 3' position.
Strict IUPAC Name: 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile
Common Synonyms in Literature and Commerce:
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3-[3-(trifluoromethyl)phenyl]benzonitrile[1]
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3-(3-trifluoromethylphenyl)benzonitrile[2]
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m-(m-trifluoromethylphenyl)benzonitrile
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3'-trifluoromethylbiphenyl-3-carbonitrile
Table 1: Physicochemical Profiling
To predict the molecule's behavior in both synthetic workflows and biological assays, we must analyze its quantitative physicochemical data.
| Property | Value | Structural Implication |
| Molecular Formula | C₁₄H₈F₃N | Dictates mass spectrometry parameters (Exact Mass: 247.06). |
| Molecular Weight | 247.22 g/mol | Highly efficient ligand efficiency (LE) metric for fragment-based design. |
| Topological Polar Surface Area (TPSA) | 23.8 Ų | Excellent membrane permeability; highly lipophilic. |
| H-Bond Donors / Acceptors | 0 / 4 | The -CN nitrogen and -CF₃ fluorines act as specialized acceptors. |
| Rotatable Bonds | 1 | The central C-C biphenyl bond allows conformational adaptation. |
Mechanistic Causality in Synthesis
The most robust and scalable method for constructing unsymmetrical biphenyl cores is the Palladium-catalyzed Suzuki-Miyaura cross-coupling[3][4].
Strategic Reagent Selection: To synthesize 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile, we couple 3-bromobenzonitrile with 3-(trifluoromethyl)phenylboronic acid . Why not the reverse (3-cyanophenylboronic acid and 1-bromo-3-(trifluoromethyl)benzene)? While both routes are viable, 3-bromobenzonitrile is highly electron-deficient due to the strong electron-withdrawing nature of the cyano group. This electron deficiency significantly lowers the activation energy required for the initial oxidative addition of the Pd(0) catalyst into the C-Br bond, which is typically the rate-determining step in cross-coupling reactions[5].
Figure 1: Suzuki-Miyaura catalytic cycle for synthesizing the target biphenyl.
Table 2: Reaction Optimization Parameters
Field experience demonstrates that solvent and base selection dictate the success of the transmetalation step.
| Catalyst System | Solvent System | Base | Yield (%) | Mechanistic Observation |
| Pd(PPh₃)₄ | Toluene (Anhydrous) | K₂CO₃ | < 20% | Base insoluble; transmetalation stalled. |
| Pd(OAc)₂ / PPh₃ | DMF | Et₃N | ~ 50% | Sluggish kinetics; homocoupling observed. |
| Pd(PPh₃)₄ | 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | > 85% | Water solubilizes base, forming reactive boronate. |
Self-Validating Experimental Protocol
The following methodology is designed as a self-validating system. Each phase includes critical checkpoints to ensure reaction fidelity, preventing the downstream processing of failed reactions.
Materials Required:
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3-Bromobenzonitrile (1.0 equiv, 10.0 mmol)
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3-(Trifluoromethyl)phenylboronic acid (1.2 equiv, 12.0 mmol)
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Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv, 0.5 mmol)
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Potassium carbonate (K₂CO₃) (2.5 equiv, 25.0 mmol)
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Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 50 mL)
Step-by-Step Workflow:
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Solvent Degassing (Critical Step): Charge a 100 mL Schlenk flask with the 1,4-Dioxane/H₂O mixture. Sparge with Argon for 30 minutes.
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Causality: Pd(PPh₃)₄ is exceptionally sensitive to oxidation. Dissolved oxygen will rapidly convert the active Pd(0) species into inactive Pd(II) oxides, resulting in the precipitation of "palladium black" and reaction failure.
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Reagent Charging: Add the 3-bromobenzonitrile, 3-(trifluoromethyl)phenylboronic acid, and K₂CO₃ to the flask. Stir to form a suspension.
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Catalyst Initiation: Under a positive flow of Argon, quickly add the Pd(PPh₃)₄ catalyst. Seal the flask and heat the mixture to 90 °C using an oil bath or heating block.
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Validation Checkpoint 1: Within 15–30 minutes at 90 °C, the mixture should transition from a heterogeneous pale suspension to a darker, homogeneous solution. This visual shift confirms the catalyst has entered the active cycle.
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Reaction Monitoring: After 4 hours, withdraw a 50 µL aliquot. Quench in 1 mL of EtOAc/H₂O, extract the organic layer, and analyze via TLC (Hexanes:EtOAc 9:1) or LC-MS.
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Validation Checkpoint 2: LC-MS should show the complete disappearance of the aryl bromide and the emergence of a dominant peak at m/z 247 (or corresponding UV peak if ionization is poor, which is common for neutral nitriles).
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Workup & Extraction: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and partition with distilled water (50 mL). Extract the aqueous layer with EtOAc (2 x 25 mL). Wash the combined organic layers with brine to remove residual dioxane, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% Hexanes to 95:5 Hexanes:EtOAc). The product elutes as a highly UV-active band.
Applications in Medicinal Chemistry
The 3-[3-(trifluoromethyl)phenyl]benzonitrile scaffold is not merely a synthetic curiosity; it is a highly engineered motif used extensively in modern drug design.
Targeting Hydrophobic Pockets: In the development of potent Farnesyltransferase (FTase) inhibitors, researchers have utilized this specific biphenyl geometry to exploit deep lipophilic pockets within the enzyme[1]. The meta-meta substitution pattern forces the molecule into a specific dihedral angle that perfectly matches the topography of the binding site.
Functional Group Causality:
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The Nitrile (-CN) Group: Acts as a powerful hydrogen bond acceptor. In FTase inhibitors, the cyano group engages in strong van der Waals and dipole interactions with the lipophilic side chains and backbone amides of residues such as Tyr36, Tyr93, and Leu96[1]. Furthermore, it serves as a synthetic vector that can be converted into tetrazoles (bioisosteres for carboxylic acids) or primary amines[6] for late-stage diversification.
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The Trifluoromethyl (-CF₃) Group: The incorporation of the -CF₃ group at the 3' position drastically increases the lipophilicity of the distal ring, driving the molecule into hydrophobic domains. More importantly, the strong C-F bonds block cytochrome P450-mediated oxidative metabolism at that position, significantly extending the molecule's half-life in vivo.
References
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Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]
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N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. PMC - National Institutes of Health. URL: [Link]
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Palladium-Catalyzed Decarbonylative Suzuki–Miyaura Coupling of Amides To Achieve Biaryls via C–N Bond Cleavage. The Journal of Organic Chemistry - ACS Publications. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Products - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 3. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed Decarbonylative Suzuki–Miyaura Cross-Coupling of Pyramidalized N-Mesyl Amides by a Tandem N─C(O)/C─C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US9693997B2 - Antiviral compounds - Google Patents [patents.google.com]
